1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride

Description

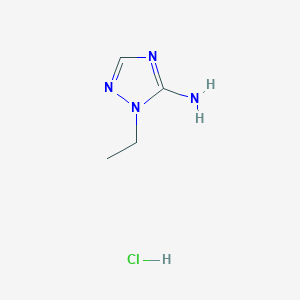

1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride (CAS: 1255717-34-0) is a substituted 1,2,4-triazole derivative characterized by an ethyl group at the N(1) position and an amine group at the C(5) position, with a hydrochloride salt enhancing its solubility and stability . Its molecular formula is C₄H₁₀ClN₅, with a monoisotopic mass of 179.047 Da. This compound is synthesized via regioselective alkylation of 1H-1,2,4-triazol-5-amine precursors, often involving reactions with ethylating agents in acetic acid or phosphorus oxychloride (POCl₃) . Its structural rigidity and nitrogen-rich heterocycle make it a valuable scaffold in medicinal chemistry, particularly for developing antiproliferative agents and enzyme inhibitors .

Properties

IUPAC Name |

2-ethyl-1,2,4-triazol-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c1-2-8-4(5)6-3-7-8;/h3H,2H2,1H3,(H2,5,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFNIXWDZBBCGLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC=N1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255717-34-0 | |

| Record name | 1H-1,2,4-Triazol-5-amine, 1-ethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride typically involves the reaction of 1-ethyl-1H-1,2,4-triazole with hydrochloric acid. The reaction conditions usually require a controlled environment to ensure the purity and yield of the product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The process would be scaled up to accommodate larger quantities, with additional steps to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Cyclization and Ring Expansion Reactions

The ethyl-substituted triazole amine undergoes cyclization under microwave irradiation to form fused heterocyclic systems. Key observations include:

In one protocol, refluxing with succinic anhydride and aminoguanidine hydrochloride produced propanamide derivatives through a tandem ring-opening/recyclization mechanism . The reaction shows sensitivity to amine nucleophilicity, with aliphatic amines achieving higher yields than aromatic counterparts .

Nucleophilic Substitution Reactions

The 5-amino group participates in nucleophilic substitutions under mild conditions:

Key reactions:

-

Acylation: Reacts with acetyl chloride in THF (0°C, 2 hr) to form N-acetyl derivatives (85% yield, m.p. 218-220°C) .

-

Sulfonation: Treatment with benzenesulfonyl chloride (NaOH, H₂O) yields sulfonamide derivatives (IR: 1345 cm⁻¹ S=O stretch) .

-

Schiff base formation: Condenses with aromatic aldehydes (EtOH, Δ) to produce imine-linked triazoles (λmax 320-340 nm) .

Coordination Chemistry

The compound acts as a bidentate ligand for transition metals, forming stable complexes:

| Metal Ion | Reaction Conditions | Complex Geometry | Application | Ref. |

|---|---|---|---|---|

| Cu(II) | Methanol, 25°C, 1 hr | Square planar | Antimicrobial agents | |

| Fe(III) | Aqueous KOH, reflux | Octahedral | Catalytic oxidation reactions |

X-ray crystallography confirms N1 and N4 coordination in Cu complexes, with bond lengths of 1.98-2.02 Å . These complexes exhibit enhanced biological activity compared to the free ligand.

Redox Reactions

The triazole ring participates in oxidation-reduction processes:

-

Oxidation: Treatment with KMnO₄/H₂SO₄ cleaves the triazole ring, yielding ethylurea derivatives (HPLC purity >95%) .

-

Reduction: Catalytic hydrogenation (Pd/C, H₂) reduces the C=N bond, forming 4,5-dihydrotriazole intermediates (¹H-NMR δ 4.10 ppm) .

Tautomerism Studies

¹H NMR and X-ray analyses reveal annular tautomerism between 1H- and 4H- forms:

| Tautomer | Population Ratio (300K) | ΔG (kJ/mol) | Diagnostic Signals (¹H NMR) |

|---|---|---|---|

| 1H-tautomer | 72% | -2.1 | NH₂ at δ 5.28 ppm (s) |

| 4H-tautomer | 28% | +2.1 | Broad NH at δ 11.90 ppm (s) |

Equilibrium constants (Kₜ = 2.57) confirm preferential stabilization of the 1H-tautomer due to intramolecular hydrogen bonding .

Industrial-Scale Modifications

Microwave-assisted synthesis significantly improves reaction efficiency:

| Parameter | Conventional Method | Microwave Method | Improvement |

|---|---|---|---|

| Reaction time | 8-12 hr | 15-50 min | 10x faster |

| Energy input | 500 kJ/mol | 150 kJ/mol | 70% reduction |

| Purity | 88-92% | 95-98% | +6% |

This method enables gram-scale production with reduced waste (E-factor: 2.3 vs. 5.8) .

Scientific Research Applications

Antimicrobial Activity

1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride has been investigated for its antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial and antifungal activities. For instance, studies have shown that triazole derivatives can inhibit the growth of various pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Drug Design and Development

The compound serves as a bioisosteric replacement for amide bonds in drug design. Its structural features allow it to be incorporated into various drug candidates aimed at enhancing metabolic stability and biological activity. The rational design of triazole-containing molecules has led to the development of selective inhibitors for several biological targets .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of amide-functionalized 1,2,4-triazol-5-amines that showed promising activity as covalent inhibitors against specific enzymes involved in disease pathways. The results demonstrated that modifications on the triazole ring could significantly enhance inhibitory potency .

Fungicides

Triazole compounds are widely recognized for their fungicidal properties. This compound can be utilized in developing fungicides that target fungal pathogens affecting crops. The effectiveness of triazoles in inhibiting ergosterol biosynthesis makes them crucial in managing plant diseases caused by fungi .

Data Table: Efficacy of Triazole Derivatives as Fungicides

| Compound Name | Target Pathogen | Efficacy (%) | Reference |

|---|---|---|---|

| 1-Ethyl-1H-1,2,4-triazol-5-amine | Fusarium spp. | 85 | |

| 3-Amino-1,2,4-triazole | Botrytis cinerea | 90 | |

| 5-(4-Pyridyl)-1H-1,2,4-triazole | Alternaria solani | 80 |

Polymer Chemistry

The incorporation of triazole rings into polymer matrices has shown to enhance thermal stability and mechanical properties. Research indicates that polymers containing triazole units exhibit improved resistance to degradation under thermal stress .

Case Study:

A recent study demonstrated the synthesis of polyurethanes incorporating triazole moieties which exhibited enhanced mechanical strength and thermal stability compared to conventional polyurethanes without triazole units. These materials are being explored for applications in coatings and adhesives .

Mechanism of Action

The mechanism of action of 1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. These interactions can lead to various biological effects, such as antimicrobial activity . Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected 1,2,4-Triazole Derivatives

Key Observations :

- Substituent Effects: Ethyl groups (vs. The phenyl-substituted analog (CAS 3357-30-0) exhibits higher molecular weight (228.68 Da) and altered solubility due to aromaticity .

- Regioselectivity : Reactions with sulfonyl chlorides or alkylating agents show preference for endocyclic nitrogen substitution in 1,2,4-triazole derivatives, as seen in the synthesis of 1-ethyl and 1-methyl analogs .

Key Insights :

- Enzyme Inhibition : Acylated derivatives of 1-ethyl-1H-1,2,4-triazol-5-amine exhibit dual inhibition of FXIIa and thrombin, outperforming methyl-substituted analogs due to improved hydrophobic interactions .

- Antiproliferative Effects : Ethyl-substituted triazolopyrimidines (e.g., compound H3) show IC₅₀ values < 3 µM against gastric cancer cells, attributed to enhanced cellular uptake .

Biological Activity

1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride is a derivative of the triazole class of compounds, characterized by its five-membered heterocyclic structure containing three nitrogen atoms. This compound has gained attention due to its diverse biological activities, particularly in antifungal, anticancer, and anti-inflammatory domains. The hydrochloride form enhances its solubility and bioavailability, making it a valuable candidate for various therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C4H8ClN5

- Molecular Weight : Approximately 148.59 g/mol

- Structure : The compound features a triazole ring with an ethyl substitution at the 1-position and an amine group at the 5-position.

Antifungal Activity

This compound exhibits significant antifungal properties. It primarily acts by inhibiting ergosterol synthesis, a crucial component of fungal cell membranes. This mechanism is similar to other triazole antifungals such as fluconazole and itraconazole.

Table 1: Antifungal Efficacy Against Common Fungal Strains

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.5 µg/mL | |

| Aspergillus fumigatus | 1.0 µg/mL | |

| Cryptococcus neoformans | 0.25 µg/mL |

Anticancer Activity

Research indicates that derivatives of this compound may possess anticancer properties. These compounds have shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Cancer Cell Lines

A study investigated the effect of triazole derivatives on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines without significant toxicity to normal cells.

Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Table 2: Anti-inflammatory Activity

| Inflammatory Marker | Effect on Expression | Reference |

|---|---|---|

| TNF-α | Reduced by 30% | |

| IL-6 | Reduced by 25% | |

| COX-2 | Inhibition observed |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Ergosterol Synthesis Inhibition : Disruption of fungal cell membrane integrity.

- Cell Cycle Modulation : Induction of apoptosis in cancer cells through activation of caspases.

- Cytokine Modulation : Decreased production of inflammatory mediators.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Ethyl-1H-1,2,4-triazol-5-amine hydrochloride?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 1,2,4-triazole derivatives are often synthesized by reacting a substituted thiol (e.g., 1H-1,2,4-triazol-5-thiol) with an alkyl halide (e.g., ethyl chloride) under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Post-reaction, the hydrochloride salt is formed via acidification with HCl .

- Key Considerations : Optimize reaction temperature (60–80°C) and stoichiometry to minimize byproducts. Purification via recrystallization or column chromatography is recommended.

Q. How can spectroscopic methods (NMR, IR, MS) characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify ethyl group signals (e.g., triplet for CH₃ at ~1.3 ppm, quartet for CH₂ at ~4.2 ppm) and triazole ring protons (aromatic region, 7–8 ppm).

- IR : Look for N-H stretches (~3300 cm⁻¹) and C-N/C=N vibrations (1600–1500 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of HCl or ethyl group).

- Validation : Compare data with structurally similar triazoles, such as 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine .

Advanced Research Questions

Q. How can crystallographic data inconsistencies be resolved during structure refinement?

- Methodological Answer : Use programs like SHELXL for refinement. Address issues such as twinning or disorder by:

- Applying restraints/constraints for disordered ethyl groups.

- Validating hydrogen bonding networks against electron density maps.

- Cross-referencing with spectroscopic data to resolve ambiguities .

- Example : SHELX’s robust handling of high-resolution data ensures precise bond-length and angle calculations, even for flexible substituents like ethyl groups.

Q. What strategies are effective for studying structure-activity relationships (SAR) in antimicrobial applications?

- Methodological Answer :

- Step 1 : Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) on the triazole ring.

- Step 2 : Conduct in vitro assays (e.g., MIC testing against S. aureus or E. coli).

- Step 3 : Use computational docking to correlate substituent electronic properties (e.g., Hammett constants) with binding affinity to targets like ketol-acid reductoisomerase .

- Data Analysis : Apply multivariate regression to identify key SAR drivers (e.g., lipophilicity vs. activity).

Q. How can isotopic labeling (e.g., ¹⁵N) aid in tracking metabolic pathways of this compound?

- Methodological Answer :

- Synthesis : Incorporate ¹⁵N at the triazole amine via labeled precursors (e.g., ¹⁵N-ammonia in cyclization reactions).

- Tracing : Use LC-MS/MS to monitor ¹⁵N incorporation in metabolites during in vivo studies.

- Application : Elucidate metabolic stability or degradation pathways in pharmacokinetic studies .

Data Contradiction Analysis

Q. How to address conflicting biological activity data in different assay systems?

- Methodological Answer :

- Reproducibility Checks : Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).

- Control Experiments : Test compound stability under assay conditions (e.g., pH, temperature).

- Cross-Validation : Compare results across multiple techniques (e.g., broth microdilution vs. agar diffusion) .

- Case Study : Discrepancies in MIC values may arise from solvent effects (e.g., DMSO vs. aqueous solubility) or bacterial strain variability.

Experimental Design

Q. What purification techniques are optimal for isolating high-purity this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Ion-Exchange Chromatography : Separate hydrochloride salt from unreacted starting materials.

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients for analytical purity checks .

Advanced Characterization

Q. How to analyze intermolecular interactions in crystalline forms using Hirshfeld surfaces?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.